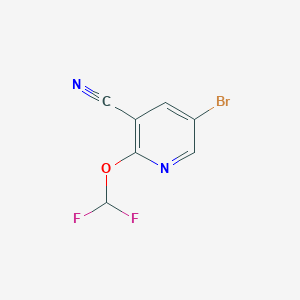

5-Bromo-2-(difluoromethoxy)nicotinonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

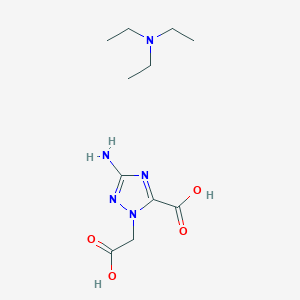

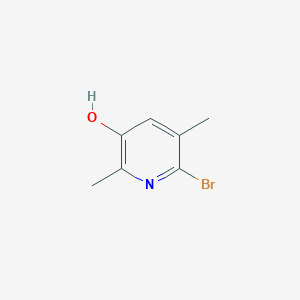

5-Bromo-2-(difluoromethoxy)nicotinonitrile is a chemical compound with the molecular formula C7H3BrF2N2O . It has an average mass of 249.012 Da and a monoisotopic mass of 247.939667 Da .

Synthesis Analysis

The synthesis of a similar compound, 5-Bromo-nicotinonitrile, has been reported . The initial reactant, 5-Bromo-nicotinic acid, was chlorinated with SOCl2, preparing 5-Bromo-nicotinate with a 90% yield. Then, 5-Bromo-nicotinamide was prepared from the reaction of 5-Bromo-nicotinate with ammonium aqueous at 0~10 ℃ with a 79% yield. Finally, with POCl3 as the oxidant, 5-Bromo-nicotinonitrile was obtained by 5-Bromo-nicotinamide via a reflux reaction at 110 ℃ with a 68% yield .Molecular Structure Analysis

The molecular structure of 5-Bromo-2-(difluoromethoxy)nicotinonitrile consists of 7 carbon atoms, 3 hydrogen atoms, 1 bromine atom, 2 fluorine atoms, 2 nitrogen atoms, and 1 oxygen atom .Applications De Recherche Scientifique

Synthesis and Characteristics

5-Bromo-nicotinonitrile, a related compound to 5-Bromo-2-(difluoromethoxy)nicotinonitrile, has been studied for its synthesis and characteristics. The process involves chlorinating 5-Bromo-nicotinic acid to prepare 5-Bromo-nicotinate, followed by preparing 5-Bromo-nicotinamide, and finally obtaining 5-Bromo-nicotinonitrile with a total yield of more than 48% using POCl3 as the oxidant (Chen Qi-fan, 2010).

Multi-Component Synthesis

An efficient single-pot strategy for synthesizing 2-amino nicotinonitrile derivatives, similar in structure to 5-Bromo-2-(difluoromethoxy)nicotinonitrile, has been developed. This involves a multi-component reaction using tetrabutyl ammonium bromide as a catalyst in an aqueous medium (Kurumurthy et al., 2015).

Structural Analysis

Studies on nicotinonitrile derivatives, similar to 5-Bromo-2-(difluoromethoxy)nicotinonitrile, have revealed insights into their non-planar molecular structures and intramolecular interactions. These include dihedral angles and weak intramolecular interactions, contributing to their chemical properties (Chantrapromma et al., 2009).

Regioselective Synthesis

A regioselective synthesis method involving [3 + 2] cycloaddition of nitrile imines has been applied for the synthesis of compounds structurally related to 5-Bromo-2-(difluoromethoxy)nicotinonitrile. This method is notable for its catalyst-free and high-yield characteristics (Zeng et al., 2021).

Novel Synthesis of Derivatives

A novel synthesis of pyridinethione and nicotinonitrile derivatives, including 5-Bromo-2-(difluoromethoxy)nicotinonitrile, has been reported. This process uses 3-amino-4,4-dicyano-3-butenethioamide as a starting material, showcasing the synthetic potential of the method (Salah Eldin, 2003).

Molecular Modeling and Biological Properties

Nicotinonitrile compounds have been studied for their bronchodilation properties through molecular modeling studies. These studies support the observed biological properties of such compounds, which may have implications for medical research (Soliman et al., 2017).

Spectroscopic and Density Functional Theory Studies

5-Bromo-2-(trifluoromethyl)pyridine, closely related to 5-Bromo-2-(difluoromethoxy)nicotinonitrile, has been characterized spectroscopically and through density functional theory (DFT) studies. These studies include vibrational frequencies, chemical shift values, and non-linear optical (NLO) properties (Vural & Kara, 2017).

Cell Turnover Kinetics

5-Bromo-2′-deoxyuridine (BrdU), a compound related to 5-Bromo-2-(difluoromethoxy)nicotinonitrile, has been used in research to measure cell turnover in vivo. Mathematical models describe the uptake and loss of BrdU in dividing cell populations, allowing for quantitative assessments of cell turnover kinetics (Bonhoeffer et al., 2000).

Propriétés

IUPAC Name |

5-bromo-2-(difluoromethoxy)pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF2N2O/c8-5-1-4(2-11)6(12-3-5)13-7(9)10/h1,3,7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPXPFLYVHFOUMM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C#N)OC(F)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-(difluoromethoxy)nicotinonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4aR,7aS)-1-(cyclopropylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide hydrochloride](/img/structure/B1383857.png)

![1-[(2-Aminoethyl)sulfanyl]ethan-1-one hydrobromide](/img/structure/B1383858.png)

![1-Bromo-4-fluoro-6,7,8,9-tetrahydrobenzo[7]annulen-5-one](/img/structure/B1383860.png)

![tert-butyl 8-amino-3,3a,8,8a-tetrahydroindeno[1,2-c]pyrrole-2(1H)-carboxylate](/img/structure/B1383861.png)

![1-(5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)ethan-1-one](/img/structure/B1383863.png)

![5-Butyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] dihydrochloride](/img/structure/B1383866.png)

![N-[3-acetyl-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanamide;hydrochloride](/img/structure/B1383871.png)

![2-Chloro-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B1383877.png)